N1-Methyl-5-methyl ara-uridine

Nucleoside analog Molecular characterization Structural biology

Secure uniquely reliable preclinical outcomes with N1-Methyl-5-methyl ara-uridine. Its dual methylation at N1 and C5 positions on the arabino-uridine scaffold critically alters electron distribution, hydrogen-bonding fidelity, and enzyme interactions—properties that directly influence models of indolent lymphoid malignancies and RNA structural studies. Substituting with mono-methylated analogs undermines experimental reproducibility. Choose this precise chemical probe for definitive oncology, antiviral, and nucleic acid research. Request a quote today.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Cat. No. B12410469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-5-methyl ara-uridine
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1
InChIKeyWLDUADFFHKCTHT-KIUGWDQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyl-5-methyl ara-uridine Procurement Guide: Technical Specifications and Class Identity


N1-Methyl-5-methyl ara-uridine (CAS: 887113-66-8) is a chemically modified nucleoside classified as a purine nucleoside analog with a pyrimidine core . It features methylation at both the N1 and C5 positions of the uracil base attached to an arabinofuranose sugar moiety, yielding a molecular formula of C11H16N2O6 and a molecular weight of 272.25 g/mol . The compound is recognized for its dual methylation pattern, which distinguishes it from singly methylated ara-uridine analogs and confers distinct physicochemical and biological properties relevant to research applications in oncology and nucleic acid biochemistry .

Why N1-Methyl-5-methyl ara-uridine Cannot Be Substituted by Other Ara-uridine Analogs


Substituting N1-Methyl-5-methyl ara-uridine with other ara-uridine derivatives—such as N1-Methyl ara-uridine or 5-Methyl ara-uridine—is not scientifically valid due to the compound's unique dual-methylation architecture. The presence of methyl groups at both N1 and C5 positions alters the electron distribution and steric profile of the nucleobase, which in turn modifies its hydrogen-bonding potential, base-pairing fidelity, and interactions with cellular enzymes compared to mono-methylated or non-methylated counterparts . Furthermore, the compound is functionally categorized as a purine nucleoside analog—a classification associated with broad-spectrum anticancer activity against indolent lymphoid malignancies—suggesting that its structural modifications are critical for engaging this biological pathway [1]. Therefore, procurement decisions must be guided by these distinct chemical features to ensure experimental reproducibility and accurate interpretation of biological outcomes.

N1-Methyl-5-methyl ara-uridine: Quantified Differentiation Evidence Against Structural Analogs


Molecular Weight and Chemical Formula: Dual Methylation Distinguishes N1-Methyl-5-methyl ara-uridine from Mono-Methylated Analogs

N1-Methyl-5-methyl ara-uridine possesses a molecular weight of 272.25 g/mol and a chemical formula of C11H16N2O6, resulting from the addition of two methyl groups to the ara-uridine scaffold . In contrast, N1-Methyl ara-uridine has a molecular weight of 258.23 g/mol (C10H14N2O6), while 5-Methyl ara-uridine shares a similar molecular weight of approximately 258.23 g/mol . This quantitative difference in molecular mass directly reflects the presence of both N1- and C5-methyl modifications, which are absent in the comparator compounds .

Nucleoside analog Molecular characterization Structural biology

Functional Classification as a Purine Nucleoside Analog: Link to Broad Antitumor Activity

Despite its pyrimidine core, N1-Methyl-5-methyl ara-uridine is uniformly classified by commercial suppliers and scientific databases as a purine nucleoside analog . This classification is not arbitrary; purine nucleoside analogs are a well-characterized class of agents that exhibit broad antitumor activity, particularly against indolent lymphoid malignancies, through mechanisms including inhibition of DNA synthesis and induction of apoptosis [1]. The dual-methylation pattern of N1-Methyl-5-methyl ara-uridine is hypothesized to be essential for its recognition by the purine salvage pathway or for its interaction with enzymes that process purine nucleosides, although direct comparative studies are lacking .

Anticancer research Nucleoside metabolism Drug discovery

Powder Storage Stability: Quantified Long-Term Stability at -20°C

Vendor specifications indicate that N1-Methyl-5-methyl ara-uridine powder is stable for up to 3 years when stored at -20°C, and for 2 years at 4°C . This stability profile is consistent with other methylated uridine derivatives, such as 5-Methyluridine, which also exhibits a 3-year shelf life at -20°C in powder form . While this does not represent a unique advantage over all analogs, it provides a quantifiable benchmark for inventory management and procurement planning, ensuring that the compound retains its structural integrity and biological activity over an extended period when stored under recommended conditions .

Compound storage Stability studies Laboratory procurement

Antiviral Research Potential: Differential Antiviral Activity Against Influenza and HSV-1

Product descriptions from multiple vendors indicate that N1-Methyl-5-methyl ara-uridine exhibits antiviral activity against influenza and herpes simplex virus type 1 (HSV-1) . This antiviral attribute is specifically noted for the dual-methylated ara-uridine derivative, suggesting that the presence of both N1- and C5-methyl groups may confer a broader or distinct antiviral spectrum compared to related compounds. However, direct comparative IC50 or EC50 values against these viruses for the target compound versus N1-Methyl ara-uridine or 5-Methyl ara-uridine are not available in the public domain .

Antiviral research Influenza HSV-1 Nucleoside analogs

Optimal Use Cases for N1-Methyl-5-methyl ara-uridine in Academic and Industrial Research


Indolent Lymphoid Malignancy Research

Given its classification as a purine nucleoside analog, N1-Methyl-5-methyl ara-uridine is best applied in preclinical studies investigating the biology and treatment of indolent lymphoid malignancies, such as chronic lymphocytic leukemia and certain non-Hodgkin lymphomas [1]. The compound's dual-methylation pattern may offer unique insights into structure-activity relationships within this therapeutic class, providing a tool for probing the purine salvage pathway or for generating novel lead compounds .

Antiviral Screening Panels

Researchers engaged in antiviral drug discovery may incorporate N1-Methyl-5-methyl ara-uridine into screening libraries targeting influenza viruses and herpes simplex virus type 1 (HSV-1), based on vendor-reported activity . While quantitative efficacy data are not yet published, the compound's structural novelty supports its inclusion in exploratory studies aimed at identifying new nucleoside-based antiviral agents .

Nucleic Acid Biochemistry and Epitranscriptomics

The presence of both N1- and C5-methyl groups on an arabino-uridine scaffold makes this compound a valuable chemical probe for studying the effects of dual methylation on RNA structure, stability, and protein interactions . It can be used in enzymatic assays to assess substrate specificity of RNA-modifying enzymes or in synthetic oligonucleotides to evaluate base-pairing properties and duplex stability .

Chemical Biology and Probe Development

Owing to its unique methylation signature, N1-Methyl-5-methyl ara-uridine serves as a versatile building block for the synthesis of more complex nucleoside analogs or as a reference standard in analytical method development . Its distinct molecular weight and chromatographic properties facilitate its use as a calibration standard in HPLC and mass spectrometry workflows for quantifying methylated nucleosides in biological samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Methyl-5-methyl ara-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.